An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CLBQ14): A Potent Methionine Aminopeptidase Inhibitor
An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CLBQ14): A Potent Methionine Aminopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-chloroquinolin-8-ol, also identified as CLBQ14, is a halogenated quinoline derivative that has emerged as a significant subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound is a potent and selective inhibitor of methionine aminopeptidases (MetAPs), particularly those from pathogenic microorganisms such as Mycobacterium tuberculosis. This inhibitory action underscores its potential as a novel antimicrobial agent. This document details its physicochemical characteristics, outlines a detailed synthesis protocol, and presents its known biological activities with a focus on its mechanism of action. Experimental protocols for key biological assays and visualizations of the pertinent signaling pathways are also provided to facilitate further research and development.
Chemical and Physical Properties
7-Bromo-5-chloroquinolin-8-ol is a solid, white to off-white compound with the molecular formula C₉H₅BrClNO. It is characterized by its quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a hydroxyl group at the 8-position. These substitutions are crucial for its biological activity and physicochemical properties.
Physicochemical Data
The key physicochemical properties of 7-Bromo-5-chloroquinolin-8-ol are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.50 g/mol | [1] |
| CAS Number | 7640-33-7 | [1] |
| Melting Point | 179-182 °C | [2] |
| Boiling Point (Predicted) | 358.4 ± 37.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [3] |
| Solubility | Practically insoluble in water (<0.07 mg/mL); Freely soluble in dimethyl acetamide (>80 mg/mL) | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.03 ± 0.04 | [4] |
| pKa (Predicted) | 2.23 ± 0.30 | [3] |
| Appearance | White to off-white solid | [3] |
Stability
7-Bromo-5-chloroquinolin-8-ol exhibits pH-dependent stability. It is relatively stable in acidic conditions but degrades more rapidly at a basic pH, following an inverse Z-shaped pH-decomposition profile.[4] The compound is stable in mouse, rat, monkey, and human plasma, which is a favorable characteristic for a drug candidate.[4]
Synthesis
The synthesis of 7-Bromo-5-chloroquinolin-8-ol is typically achieved through the electrophilic bromination of 5-chloro-8-hydroxyquinoline. The hydroxyl group at the 8-position and the existing chloro group at the 5-position direct the incoming bromine atom to the 7-position of the quinoline ring.
Synthetic Pathway
Detailed Experimental Protocol for Synthesis
This protocol is based on established methods for the bromination of 8-hydroxyquinoline derivatives.
Materials:
-
5-Chloro-8-hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask, protecting the reaction from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution three times.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 7-Bromo-5-chloroquinolin-8-ol as a solid.
Biological Activity and Mechanism of Action
7-Bromo-5-chloroquinolin-8-ol exhibits significant biological activity, primarily as an inhibitor of methionine aminopeptidases (MetAPs). MetAPs are crucial enzymes in both prokaryotes and eukaryotes, responsible for the removal of the N-terminal methionine from newly synthesized proteins.[5][6] This post-translational modification is essential for protein maturation, stability, and proper function.[6]
Inhibition of Methionine Aminopeptidase (MetAP)
CLBQ14 has been identified as a potent and selective inhibitor of MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c).[4] The inhibition of these enzymes disrupts essential protein synthesis and processing in the bacteria, leading to a bactericidal effect. The selectivity for microbial MetAPs over human orthologs is a key feature that makes this compound a promising candidate for antimicrobial drug development.
3.1.1. Signaling Pathway of MetAP Inhibition
The inhibition of MetAP by 7-Bromo-5-chloroquinolin-8-ol disrupts the N-terminal methionine excision (NME) pathway, which is a critical step in protein maturation. This disruption can lead to the accumulation of proteins with an unprocessed N-terminus, which may be misfolded, non-functional, or targeted for degradation.
Antimicrobial and Antifungal Activity
While specific MIC values for 7-Bromo-5-chloroquinolin-8-ol are not extensively reported in the literature, halogenated 8-hydroxyquinolines are known to possess broad-spectrum antimicrobial and antifungal activities.[7] The mechanism of this activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. For instance, the related compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[7]
3.2.1. Anticipated Antimicrobial Spectrum
Based on the activity of structurally similar compounds, 7-Bromo-5-chloroquinolin-8-ol is expected to be active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Further studies are required to determine the precise MIC values against a comprehensive panel of microorganisms.
| Organism Type | Potential Target Organisms |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |
| Mycobacteria | Mycobacterium tuberculosis |
| Fungi | Candida albicans, Aspergillus niger |
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of 7-Bromo-5-chloroquinolin-8-ol against bacterial and fungal strains.
Materials:
-
7-Bromo-5-chloroquinolin-8-ol
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 7-Bromo-5-chloroquinolin-8-ol in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare the microbial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Methionine Aminopeptidase (MetAP) Inhibition Assay
This protocol describes a colorimetric assay to determine the IC₅₀ value of 7-Bromo-5-chloroquinolin-8-ol against MetAP.
Materials:
-
Recombinant MetAP enzyme
-
7-Bromo-5-chloroquinolin-8-ol
-
L-Methionine-p-nitroanilide (Met-pNA) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of 7-Bromo-5-chloroquinolin-8-ol in DMSO.
-
Perform serial dilutions of the compound in the assay buffer in a 96-well plate.
-
Add a fixed concentration of the MetAP enzyme to each well containing the compound dilutions and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, Met-pNA, to each well.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
7-Bromo-5-chloroquinolin-8-ol is a promising heterocyclic compound with well-defined physicochemical properties and significant potential as a novel therapeutic agent. Its potent and selective inhibition of microbial methionine aminopeptidases makes it a compelling candidate for the development of new antimicrobial drugs, particularly for combating pathogens like Mycobacterium tuberculosis. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its synthesis, biological activities, and relevant experimental protocols. Further investigation into its in vivo efficacy, toxicity profile, and the full spectrum of its antimicrobial activity is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 4. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
